molecular formula C16H18FN3O2S B2463509 4-fluoro-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1788677-48-4

4-fluoro-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2463509
CAS No.: 1788677-48-4
M. Wt: 335.4
InChI Key: JGHCQMPQFLTMIB-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, pyridine, pyrrolidine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridine group: This step often involves nucleophilic substitution reactions.

    Attachment of the benzenesulfonamide group: This is typically done through sulfonation reactions.

    Fluorination and methylation: These steps are usually carried out using specific reagents under controlled conditions to introduce the fluorine and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and benzenesulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-fluoro-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Biological Studies: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-methylbenzenesulfonamide: Lacks the pyridine and pyrrolidine groups, resulting in different chemical and biological properties.

    N-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide: Similar structure but without the fluorine and methyl groups.

Uniqueness

4-fluoro-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can significantly influence the compound’s properties, such as its metabolic stability and binding affinity to molecular targets.

Properties

IUPAC Name

4-fluoro-2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-12-10-13(17)5-6-15(12)23(21,22)19-14-7-9-20(11-14)16-4-2-3-8-18-16/h2-6,8,10,14,19H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHCQMPQFLTMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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